Chemerin-9 (149-157)

Receptor Pharmacology Cell Signaling Cross-Species Comparison

Chemerin-9 (149-157) is the definitive, high-potency CMKLR1 agonist (EC₅₀ 7.1 nM vs. human receptor, 5.9× more potent than the mouse ortholog) for studies demanding robust Gi/o signaling activation at low concentrations. Unlike antagonistic serum fragments (e.g., Chemerin A155), this nonapeptide guarantees unambiguous receptor activation. It is the sole short chemerin peptide with quantified anti-atherosclerotic efficacy in the Apoe⁻/⁻ model and suppresses TNF-α-induced adhesion molecules in HUVECs. For HTS campaigns, its defined structure (MW 1063.18), aqueous solubility (1 mg/mL), and nanomolar potency provide a reproducible positive control. Ensure experimental integrity with the only fragment that bypasses endogenous antagonism.

Molecular Formula C54H66N10O13
Molecular Weight 1063.2 g/mol
Cat. No. B612706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemerin-9 (149-157)
Molecular FormulaC54H66N10O13
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyQLVGSBXIQFERFK-NBBYSTNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemerin-9 (149-157): Potent CMKLR1 Agonist Peptide for Inflammation and Atherosclerosis Research


Chemerin-9 (149-157) is a synthetic nonapeptide (sequence: YFPGQFAFS; MW: ~1063.2 g/mol) corresponding to the C-terminal amino acids 149-157 of processed human chemerin [1]. It functions as a potent agonist of the chemokine-like receptor 1 (CMKLR1, also known as ChemR23), a G protein-coupled receptor (GPCR) expressed on innate immune cells, including macrophages and dendritic cells . As a key bioactive fragment of the adipokine chemerin, this compound is widely utilized in research to dissect CMKLR1-mediated signaling pathways involved in inflammation, immune cell chemotaxis, and metabolic regulation .

Why Chemerin-9 (149-157) Cannot Be Replaced by Other Chemerin-Derived Peptides


The biological activity of chemerin-derived peptides is exquisitely sensitive to C-terminal processing. While multiple fragments exist in vivo, their potency and even functional effects at the CMKLR1 receptor vary dramatically based on minor differences in sequence length [1]. The most abundant serum isoform, Chemerin A155, acts as an antagonist of Chemerin-9, while other fragments with only a single additional amino acid (e.g., Chemerin K158) are completely inert [1]. Therefore, substituting Chemerin-9 (149-157) with a different chemerin fragment, even one of similar size, risks nullifying experimental outcomes or, worse, introducing opposite pharmacological effects. The specific potency and agonist profile of Chemerin-9 (149-157) are critical for reproducible and interpretable results in CMKLR1 signaling studies.

Quantitative Evidence for Selecting Chemerin-9 (149-157) over Comparators


Superior CMKLR1 Agonist Potency of Chemerin-9 (149-157) Compared to Mouse Ortholog

Chemerin-9 (149-157) activates human CMKLR1 with significantly higher potency than its mouse ortholog. This difference is critical for studies involving human receptors or cells. [1]

Receptor Pharmacology Cell Signaling Cross-Species Comparison

Chemerin-9 (149-157) Retains Full Efficacy of Processed Chemerin with a Minimalist Peptide Scaffold

While the full-length processed chemerin (aa 21-157) is more potent, Chemerin-9 (149-157) retains most of its agonist activity in a much smaller, more chemically tractable 9-amino acid peptide. This is a critical advantage for researchers needing a defined, homogeneous agonist. [1]

Peptide Engineering Structure-Activity Relationship (SAR) Chemoattractant

Chemerin-9 (149-157) Demonstrates Functional Antagonism to the Most Abundant Serum Isoform

A unique feature of Chemerin-9 (149-157) is that it can serve as a specific tool to overcome the functional antagonism of Chemerin A155, the most abundant chemerin isoform in human serum. This is a key differentiator for studies involving physiological samples or in vivo models. [1]

Endogenous Modulation Receptor Antagonism Inflammation Resolution

Validated Anti-Atherosclerotic Efficacy of Chemerin-9 (149-157) in a Preclinical In Vivo Model

Chemerin-9 (149-157) has demonstrated a quantifiable therapeutic effect in a well-established in vivo model of atherosclerosis, a property not reported for other short chemerin fragments like Chemerin-15 or the inert 10-mer. [1]

Atherosclerosis Cardiovascular Disease In Vivo Pharmacology

High-Value Research Applications of Chemerin-9 (149-157)


Dissecting CMKLR1 Signaling Pathways in Human Macrophages

Use Chemerin-9 (149-157) as the preferred, high-potency agonist for activating human CMKLR1. Its 5.9-fold greater potency over the mouse ortholog (EC50 7.1 nM vs. 42 nM) ensures robust activation of downstream Gi/o signaling pathways (cAMP inhibition, Ca2+ mobilization, ERK/Akt phosphorylation) at lower concentrations, minimizing non-specific effects [1]. The recent high-resolution cryo-EM structure of CMKLR1-Gi complex with chemerin9 provides a detailed molecular map, facilitating rational design of experiments and interpretation of results [2].

Investigating Atherosclerosis and Vascular Inflammation In Vivo

Chemerin-9 (149-157) is the only short chemerin peptide with a proven, quantifiable anti-atherosclerotic effect in the Apoe-/- mouse model [1]. For studies aiming to translate CMKLR1 agonism to cardiovascular outcomes, this compound is indispensable. Its ability to suppress TNF-α-induced adhesion molecule expression in HUVECs further validates its use in vascular biology assays [2].

Overcoming Endogenous Chemerin Antagonism in Ex Vivo and In Vivo Studies

In systems where endogenous Chemerin A155 (the major serum isoform and a Chemerin-9 antagonist) is present, Chemerin-9 (149-157) serves as the definitive tool to directly activate CMKLR1 and bypass this blockade [1]. This is particularly relevant for experiments using human serum, plasma, or primary cells where the confounding effects of Chemerin A155 could otherwise mask or distort CMKLR1-mediated responses.

High-Throughput Screening (HTS) for CMKLR1 Modulators

Chemerin-9 (149-157) is an ideal reference agonist for HTS campaigns due to its high purity (≥95% by HPLC), well-defined structure (9 amino acids, MW 1063.18), and solubility in aqueous buffers (1 mg/ml in water) [1]. Its low nanomolar potency (EC50 = 7.1 nM) in cell-based assays provides a robust and reproducible positive control for identifying novel small molecule CMKLR1 agonists or antagonists [2].

Technical Documentation Hub

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